molecular formula C18H16N2O B4530781 N-allyl-N-benzyl-4-cyanobenzamide

N-allyl-N-benzyl-4-cyanobenzamide

Cat. No.: B4530781
M. Wt: 276.3 g/mol
InChI Key: XRAZSXOYIKYTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N-benzyl-4-cyanobenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an allyl group, a benzyl group, and a cyanobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N-benzyl-4-cyanobenzamide typically involves the reaction of 4-cyanobenzoyl chloride with N-allyl-N-benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-allyl-N-benzyl-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: N-allyl-N-benzyl-4-cyanobenzamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine: this compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-allyl-N-benzyl-4-cyanobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions can vary based on the structure of the derivative and the biological system being studied.

Comparison with Similar Compounds

  • N-benzyl-4-cyanobenzamide
  • N-allyl-4-cyanobenzamide
  • N-allyl-N-methyl-4-cyanobenzamide

Comparison: N-allyl-N-benzyl-4-cyanobenzamide is unique due to the presence of both allyl and benzyl groups. This dual substitution provides distinct chemical properties and reactivity compared to its analogs. For example, the presence of the allyl group allows for additional reactions such as epoxidation, which may not be possible with N-benzyl-4-cyanobenzamide. Similarly, the benzyl group can undergo specific substitution reactions that are not feasible with N-allyl-4-cyanobenzamide. This combination of functional groups makes this compound a versatile compound with a wide range of applications.

Properties

IUPAC Name

N-benzyl-4-cyano-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-2-12-20(14-16-6-4-3-5-7-16)18(21)17-10-8-15(13-19)9-11-17/h2-11H,1,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAZSXOYIKYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N-benzyl-4-cyanobenzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-N-benzyl-4-cyanobenzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-N-benzyl-4-cyanobenzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-N-benzyl-4-cyanobenzamide
Reactant of Route 5
Reactant of Route 5
N-allyl-N-benzyl-4-cyanobenzamide
Reactant of Route 6
Reactant of Route 6
N-allyl-N-benzyl-4-cyanobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.